synthesis of methyl 2-methylpiperidine-2-carboxylate hydrochloride
synthesis of methyl 2-methylpiperidine-2-carboxylate hydrochloride
An In-depth Technical Guide to the Synthesis of Methyl 2-Methylpiperidine-2-carboxylate Hydrochloride
Abstract
Methyl 2-methylpiperidine-2-carboxylate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. As a derivative of pipecolic acid, its structure is a key component in the synthesis of a wide array of biologically active molecules and therapeutic agents.[1][2][3] The piperidine scaffold is prevalent in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] This guide provides a comprehensive overview of the synthetic pathways leading to methyl 2-methylpiperidine-2-carboxylate hydrochloride, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the chosen reactions, present detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Retrosynthetic Analysis and Strategic Overview
A logical approach to the synthesis of the target molecule begins with a retrosynthetic analysis. The primary disconnection points are the hydrochloride salt, the methyl ester, and the saturated piperidine ring itself.
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Disconnection 1 (Salt Formation): The hydrochloride salt is readily formed from its free base, methyl 2-methylpiperidine-2-carboxylate. This is a standard final step to enhance stability, crystallinity, and solubility.[1]
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Disconnection 2 (Esterification): The methyl ester can be synthesized from the corresponding carboxylic acid, 2-methylpiperidine-2-carboxylic acid, via an esterification reaction.
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Disconnection 3 (Ring Formation/Saturation): The 2-methylpiperidine-2-carboxylic acid core can be accessed through the reduction of an aromatic pyridine precursor, specifically 2-methylpicolinic acid (2-methylpyridine-2-carboxylic acid).
This analysis reveals a primary, robust synthetic strategy: the catalytic hydrogenation of a pyridine precursor followed by esterification and salt formation.
Caption: Workflow for the primary synthetic route.
Step 1: Catalytic Hydrogenation of 2-Methylpicolinic Acid
The foundational step is the saturation of the pyridine ring to form the piperidine core. Catalytic hydrogenation is the method of choice for this transformation.
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Expertise & Causality: The reduction of a pyridine ring requires breaking its aromaticity, which necessitates a powerful reduction system. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is highly effective. [4]The reaction is typically performed in a protic solvent like water or methanol, which helps in protonolysis steps on the catalyst surface. The reaction conditions, particularly hydrogen pressure and temperature, are critical variables that must be controlled to ensure complete reduction while minimizing side reactions. [4][5]Elevated pressure (4-5 MPa) and temperature (90-100 °C) are often employed to drive the reaction to completion. [4] Experimental Protocol: Hydrogenation
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To a high-pressure hydrogenation vessel, add 2-methylpicolinic acid and a suitable solvent (e.g., water or methanol) in a 1:5 to 1:8 weight ratio. [4]2. Add the catalyst, typically 10% Palladium on Carbon, in a 1-5% weight ratio relative to the starting material. [4]3. Seal the vessel and purge several times with nitrogen gas to remove all oxygen.
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Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4-5 MPa).
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Heat the reaction mixture to 90-100 °C with vigorous stirring. [4]6. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction typically takes 3-8 hours. [4][5]7. After completion, cool the vessel to room temperature and carefully vent the excess hydrogen.
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Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure to yield crude 2-methylpiperidine-2-carboxylic acid, which can be used directly in the next step or purified by recrystallization.
Step 2: Esterification to Form the Methyl Ester
With the piperidine carboxylic acid in hand, the next step is the formation of the methyl ester. The Fischer esterification or methods involving more reactive species like thionyl chloride are commonly used.
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Expertise & Causality: Direct Fischer esterification involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., H₂SO₄ or gaseous HCl). The equilibrium nature of this reaction often requires using a large excess of methanol or removing the water byproduct. A more efficient and irreversible method involves the use of thionyl chloride (SOCl₂). [6]Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, and the substrate then reacts to form a highly reactive acyl chloride intermediate, which is immediately trapped by methanol to form the ester. This method is often preferred as it proceeds under milder conditions and goes to completion. [6] Experimental Protocol: Esterification with Thionyl Chloride
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Suspend 2-methylpiperidine-2-carboxylic acid in absolute methanol (e.g., 10-15 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Cool the mixture in an ice bath to 0 °C.
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Slowly add thionyl chloride (approx. 2-3 molar equivalents) dropwise to the stirred suspension. [6]Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
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After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. [6]5. Monitor the reaction by TLC until the starting material is fully consumed.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.
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The resulting crude product is the hydrochloride salt of the methyl ester. For isolation of the free base, dissolve the residue in water, basify with a suitable base (e.g., Na₂CO₃ or NaOH) to pH > 9, and extract with an organic solvent like ethyl acetate or dichloromethane. [5]8. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base, methyl 2-methylpiperidine-2-carboxylate. This can be purified by column chromatography if necessary.
Step 3: Formation of the Hydrochloride Salt
The final step is the conversion of the purified free base ester into its stable hydrochloride salt.
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Expertise & Causality: This is a straightforward acid-base reaction. The lone pair of electrons on the piperidine nitrogen acts as a base, readily abstracting a proton from hydrochloric acid. The resulting ammonium salt is ionic and typically a crystalline solid, which facilitates its purification by recrystallization and improves its handling and storage properties. [1]Using a solution of HCl in an anhydrous solvent (like diethyl ether or isopropanol) prevents the introduction of water, which could potentially hydrolyze the ester.
Experimental Protocol: Hydrochloride Salt Formation
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Dissolve the purified methyl 2-methylpiperidine-2-carboxylate free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or ethanol).
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To this stirred solution, add a solution of anhydrous HCl in the chosen solvent (commercially available or prepared by bubbling dry HCl gas through the solvent) dropwise until the solution becomes acidic (test with pH paper).
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The hydrochloride salt will typically precipitate out of the solution as a white solid.
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Stir the resulting slurry at room temperature for an additional 30-60 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration, wash it with a small amount of the cold anhydrous solvent, and dry it under vacuum.
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The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate. [5]
Parameter Step 1: Hydrogenation Step 2: Esterification Step 3: Salt Formation Key Reagents 2-Methylpicolinic Acid, H₂, Pd/C 2-Methylpiperidine-2-carboxylic Acid, MeOH, SOCl₂ Methyl 2-Methylpiperidine-2-carboxylate, Anhydrous HCl Solvent Water or Methanol Methanol Diethyl Ether or Ethyl Acetate Temperature 90-100 °C 0 °C to Reflux 0 °C to Room Temperature Pressure 4-5 MPa Atmospheric Atmospheric Typical Duration 3-8 hours 4-6 hours 0.5-1 hour | Workup | Filtration, Concentration | Concentration, Basification, Extraction | Filtration, Washing, Drying |
Alternative Synthetic Strategies
While the hydrogenation route is robust, other methods can be employed depending on the availability of starting materials.
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From 2-Cyano-2-methylpiperidine: If this precursor is available, a two-step sequence can be utilized.
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Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under strong acidic conditions, for example, by refluxing with 6N hydrochloric acid. [6]This directly produces the hydrochloride salt of the carboxylic acid.
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Esterification: The resulting 2-methylpiperidine-2-carboxylic acid hydrochloride can then be esterified as described in the primary pathway. [6]
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Ring Construction via Cyclization: For more complex or stereochemically defined piperidines, multi-step syntheses involving the construction of the piperidine ring from acyclic precursors are common. These can involve reactions like Grignard additions followed by intramolecular cyclization, but are generally more complex than the hydrogenation of a pre-formed pyridine ring. [7]
Purification and Characterization
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Trustworthiness through Validation: Every protocol must be self-validating. The purity and identity of the final compound must be rigorously confirmed.
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Purification: Recrystallization is the most common method for purifying the final hydrochloride salt, often using solvent pairs like ethanol/ethyl acetate or methanol/ether to induce crystallization. [5]Intermediates, particularly the free base ester, may require purification by column chromatography on silica gel. [8]* Characterization: The structure and purity of methyl 2-methylpiperidine-2-carboxylate hydrochloride should be confirmed using a suite of standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the piperidine ring protons, the C2-methyl group, and the methyl ester group.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound.
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Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H bond of the ammonium salt, the C=O stretch of the ester, and C-H bonds.
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Melting Point Analysis: A sharp melting point range is a good indicator of purity for a crystalline solid.
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Safety and Handling
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Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under high pressure and should only be performed in a specialized, properly rated autoclave by trained personnel. The catalyst (Pd/C) can be pyrophoric and should be handled with care, especially when dry or exposed to air after the reaction.
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Reagents: Thionyl chloride is highly corrosive and reacts violently with water. Hydrochloric acid is also highly corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Solvents: Organic solvents like methanol, ether, and ethyl acetate are flammable and should be handled away from ignition sources.
References
- EvitaChem. (n.d.). Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride.
- Google Patents. (2012). CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof.
- Google Patents. (2014). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
- ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt....
- ChemBK. (2024). Methyl piperidine-2-carboxylate.
- Google Patents. (1978). US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
- Google Patents. (2018). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
- Chem-Impex. (n.d.). Methyl (2S,3S-2-methyl-piperidine-3-carboxylate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: A Look at Production Methods.
- Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Organic Chemistry Portal. (2023). Ester synthesis by esterification.
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